5-Acetylthiophene-2-boronic acid pinacol ester
Overview
Description
The compound “1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-2-YL)ethanone” is a chemical substance. It is a colorless to yellow liquid or semi-solid .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 208.07 g/mol, and it is a colorless to yellow liquid or semi-solid . Other properties such as density, melting point, boiling point, and refractive index are not directly available .Scientific Research Applications
Synthesis and Structural Analysis
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-2-YL)ethanone and related compounds are extensively used in the synthesis of various organic compounds. They are boric acid ester intermediates with benzene rings and are obtained through multi-step substitution reactions. These compounds' structures are confirmed using FTIR, NMR spectroscopy, and mass spectrometry. Additionally, their molecular structures are calculated using Density Functional Theory (DFT), which are consistent with the crystal structures determined by X-ray diffraction. This consistency underscores their reliability in scientific research applications (Huang et al., 2021).
Molecular Electrostatic Potential and Frontier Molecular Orbitals
The molecular electrostatic potential and frontier molecular orbitals of these compounds are investigated using DFT. This investigation reveals some of their physicochemical properties, which are crucial for understanding their behavior in different chemical reactions and their potential use in various scientific fields (Huang et al., 2021).
Applications in Semiconductor Technology
Compounds related to 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-2-YL)ethanone are utilized in the creation of deeply colored polymers with applications in semiconductor technology. These polymers are synthesized through palladium-catalyzed polycondensation and are notable for their solubility in common organic solvents, making them suitable for various technological applications, including organic light-emitting transistors and solar cells (Welterlich et al., 2012).
Use in Catalytic Processes
The compound and its derivatives are also important in catalytic processes, such as the Pd-catalyzed borylation of aryl bromides. This method is particularly effective in the borylation of aryl bromides bearing sulfonyl groups, which are pivotal in creating a wide range of organic compounds (Takagi & Yamakawa, 2013).
Safety and Hazards
Properties
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3S/c1-8(14)9-6-7-10(17-9)13-15-11(2,3)12(4,5)16-13/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCVKFAFBSIAPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694515 | |
Record name | 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942070-32-8 | |
Record name | 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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